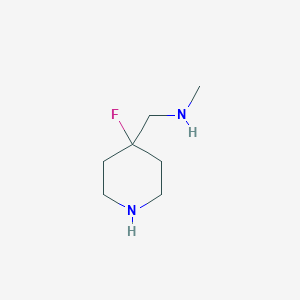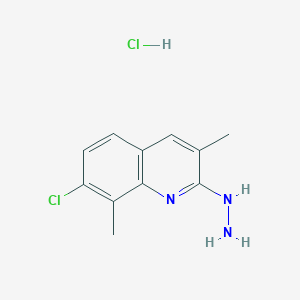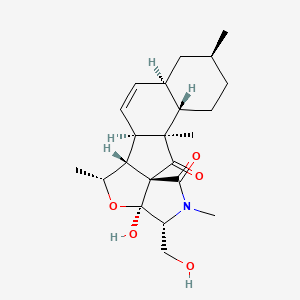
6-Bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxymethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of the methoxymethoxy group. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur at the correct positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated systems to control temperature, pressure, and reagent addition. The purity and yield of the final product are critical factors, and various purification techniques such as recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine or fluorine atoms.
Major Products Formed
Oxidation: 6-Bromo-3-fluoro-2-(methoxymethoxy)benzoic acid.
Reduction: 6-Bromo-3-fluoro-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde depends on its interactions with specific molecular targets. The presence of bromine, fluorine, and methoxymethoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of an aldehyde group.
3-Bromo-6-fluoro-2-methoxyphenol: Contains a phenol group instead of an aldehyde group.
Uniqueness
6-Bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and potential applications. This functional group can provide additional sites for chemical modification and enhance the compound’s versatility in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H8BrFO3 |
|---|---|
Poids moléculaire |
263.06 g/mol |
Nom IUPAC |
6-bromo-3-fluoro-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8BrFO3/c1-13-5-14-9-6(4-12)7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
Clé InChI |
FIXNYJAMSVZQGV-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)


![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)

![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)

![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
